molecular formula C18H16N4O4S B2494182 methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-72-7

methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2494182
CAS No.: 886950-72-7
M. Wt: 384.41
InChI Key: SOOLUXZHCROTKP-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. This scaffold is substituted at positions 2 and 3 with a 4-cyanobenzamido group and a carbamoyl moiety, respectively, while the 6-position contains a methyl ester.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-18(25)22-7-6-12-13(9-22)27-17(14(12)15(20)23)21-16(24)11-4-2-10(8-19)3-5-11/h2-5H,6-7,9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLUXZHCROTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications. The analysis will be supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyridine class, characterized by a unique structure that contributes to its biological properties. Its chemical formula is C16_{16}H16_{16}N4_{4}O3_{3}S, and its molecular weight is approximately 356.39 g/mol.

Structural Features

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for various pharmacological activities.
  • Carbamoyl and cyanobenzamido groups : These functional groups enhance the compound's interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50_{50} (µM)Selectivity Index
HCT116 (Colon)< 1High
HT29 (Colon)< 1High
CEM (Leukemia)2.5Moderate
HL-60 (Leukemia)3.0Moderate

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The compound exhibits a high selectivity index (SI), suggesting lower toxicity to non-malignant cells compared to malignant ones .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies have demonstrated that the compound induces apoptotic cell death in cancer cells through caspase activation and mitochondrial membrane depolarization .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, which is associated with apoptosis induction and cell cycle arrest .
  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to an accumulation of cells in the subG1 phase, indicating cell cycle disruption.

Study on Colon Cancer Cells

A study conducted on human colon cancer cell lines (HCT116 and HT29) revealed that this compound effectively inhibited cell proliferation with IC50_{50} values below 1 µM. The study emphasized the compound's potential as a lead candidate for further development into therapeutic agents against colorectal cancer .

Study on Leukemia Cells

Another investigation assessed the compound's effects on leukemia cell lines (CEM and HL-60). The results indicated moderate cytotoxicity, with IC50_{50} values of 2.5 µM and 3.0 µM respectively. The study suggested that while the compound shows promise against leukemia, further optimization may enhance its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thieno[2,3-c]pyridine Family

Compound 3a ()
  • Structure: Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
  • Key Features: Substituents: 3-cyano group, 3,4,5-trimethoxyaniline at position 2. Molecular Formula: C₁₉H₂₁N₃O₅S. Physicochemical Data: Yield 58%, m.p. 180–181°C; NMR and MS data confirm regiochemistry .
  • Comparison: The target compound replaces the 3-cyano group with a carbamoyl (-CONH₂) and substitutes the trimethoxyphenylamino group with 4-cyanobenzamido.
4SC-207 ()
  • Structure: (E)-Ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
  • Key Features :
    • Substituents : Pyridyl acrylamido group at position 2, ethyl ester at position 4.
    • Molecular Formula : C₁₉H₁₈N₄O₃S.
    • Biological Activity : Microtubule inhibitor active in taxane-resistant cells at nM concentrations .
  • Comparison: The target compound’s 4-cyanobenzamido group may improve metabolic stability compared to 4SC-207’s acrylamido linker.
Schiff Base Ligand ()
  • Structure: (E)-6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
  • Key Features :
    • Substituents : Schiff base (imine) at position 2, tert-butyl and ethyl esters.
    • Applications : Forms transition metal complexes with Fe(II), Ni(II), and Pd(II), showing octahedral or square planar geometries .
  • Comparison: The target compound lacks a metal-binding Schiff base but shares the dihydrothienopyridine core. This highlights the scaffold’s versatility for functionalization in coordination chemistry or drug design.
Table 1: Key Properties of Selected Analogs
Compound Molecular Formula m.p. (°C) Yield (%) Key Functional Groups
Target Compound C₂₀H₁₉N₅O₄S* N/A N/A Carbamoyl, 4-cyanobenzamido
Compound 3a C₁₉H₂₁N₃O₅S 180–181 58 Cyano, trimethoxyphenylamino
4SC-207 C₁₉H₁₈N₄O₃S N/A N/A Pyridyl acrylamido, ethyl ester
Clopidogrel Impurity C C₁₆H₁₇Cl₂NO₂S N/A N/A o-Chlorophenyl, methyl acetate

*Estimated based on IUPAC name.

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